(S)-Methyl 2-amino-3-(4'-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural features, which include a trifluoromethyl group attached to a biphenyl moiety, making it a valuable molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride typically involves several steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or a trifluoromethyl sulfonium salt.
Amino Acid Derivative Formation: The amino acid derivative is synthesized through a Strecker synthesis or via reductive amination of a suitable precursor.
Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(4-(fluorosulfonyl)oxyphenyl)propanoic acid hydrochloride
- 2-Chloro-4-(trifluoromethyl)pyrimidine derivatives
- Imidazo[1,2-a]pyridines
- Piperazine derivatives
- Pyrazole derivatives
Uniqueness
(S)-Methyl 2-amino-3-(4’-(trifluoromethyl)-biphenyl-4-yl)propanoate hydrochloride stands out due to its unique trifluoromethyl-biphenyl structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2.ClH/c1-23-16(22)15(21)10-11-2-4-12(5-3-11)13-6-8-14(9-7-13)17(18,19)20;/h2-9,15H,10,21H2,1H3;1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJQWRTUPVHRBT-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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